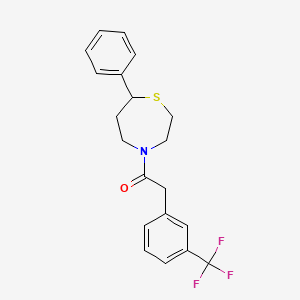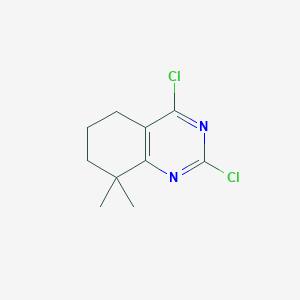
2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is a derivative of the tetrahydroquinazoline family, which is known for its potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related tetrahydroquinazoline derivatives and their synthesis, biological activity, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of tetrahydroquinazoline derivatives is well-documented in the provided papers. For instance, the synthesis of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines involves the condensation of (arylmethyl)triphenylphosphoranes with 4,4-ethylenedioxycyclohexanone, followed by hydrogenation and acidolysis to yield the corresponding cyclohexanones, which are then condensed with cyanoguanidine to form the tetrahydroquinazolines . This method demonstrates the versatility of the synthetic approach, which could potentially be adapted to synthesize the 2,4-dichloro-8,8-dimethyl variant by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of tetrahydroquinazoline derivatives is characterized by a bicyclic system that includes a quinazoline moiety fused to a cyclohexane ring. The presence of substituents on the quinazoline ring, such as aryl groups or halogens like chlorine, can significantly influence the compound's electronic properties and, consequently, its biological activity .
Chemical Reactions Analysis
The reactivity of tetrahydroquinazoline derivatives can be inferred from the reactions described in the papers. For example, the synthesis of 2-(4-pyridyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolines involves reactions with 4-amidinopyridine, and further functionalization is achieved through the formation of various hydrazones . The reduction of ketones to alcohols using sodium borohydride is also mentioned, which could be relevant for modifying the chemical structure of 2,4-dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline are not directly reported, the properties of similar compounds can provide insights. The presence of chlorine atoms is likely to increase the compound's lipophilicity, which can affect its solubility and permeability across biological membranes. The dimethyl groups may confer steric bulk, influencing the compound's binding to biological targets . The antibacterial activity screening of 4-aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2-one/thione-5-one derivatives suggests that tetrahydroquinazoline derivatives can exhibit significant biological activity, which could also apply to the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Research has shown that derivatives of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline possess significant antitumor properties. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer and anticancer candidate, with excellent blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009). Similarly, halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines were synthesized, with some compounds demonstrating significant antitumor activity against murine leukemias (Lin & Loo, 1978).
Catalytic and Synthetic Applications
2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline and related compounds have been utilized in various catalytic and synthetic applications. One study described the catalytic action of azolium salts in the aroylation of 4-chloroquinazolines with aromatic aldehydes, showcasing the versatility of these compounds in organic synthesis (Miyashita et al., 1992). Another research effort focused on the synthesis of 2-substituted 5-oxo-5,6,7,8-tetrahydroquinazolines, further expanding the chemical repertoire of this compound class (Tonkikh et al., 2000).
Impurity Analysis in Pharmaceuticals
The selective determination of synthetic intermediates related to 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline as potential impurities in pharmaceuticals has been addressed using advanced analytical techniques. A study employing two-dimensional high-performance liquid chromatography (HPLC) demonstrated the method's efficacy in identifying and quantifying these impurities, highlighting the compound's role in ensuring pharmaceutical purity and safety (Yamamoto et al., 2013).
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly affect a compound’s action.
Eigenschaften
IUPAC Name |
2,4-dichloro-8,8-dimethyl-6,7-dihydro-5H-quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c1-10(2)5-3-4-6-7(10)13-9(12)14-8(6)11/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBRUJALJWOQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1N=C(N=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

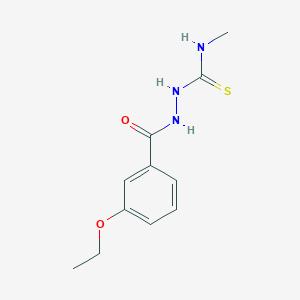
![3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2525244.png)
![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2525245.png)
![(Z)-ethyl 1-butyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2525246.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2525250.png)
![1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2525254.png)
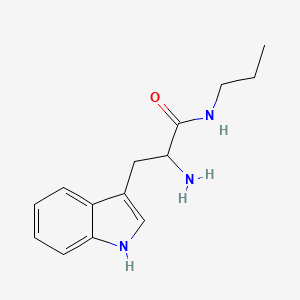
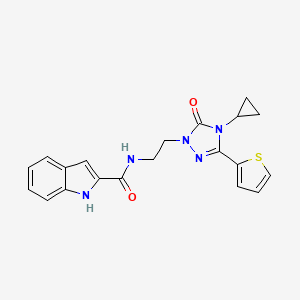

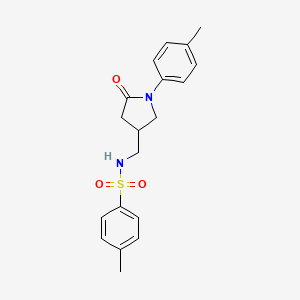

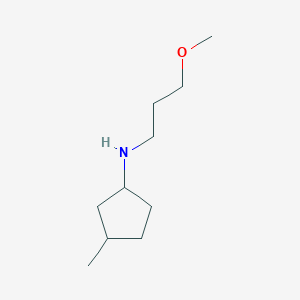
![N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2525263.png)
